

# JHU-083 and Competing Metabolic Drugs: A Comparative Analysis of Induced Metabolic Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | JHU-083 |           |
| Cat. No.:            | B608189 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic reprogramming induced by **JHU-083** and other key metabolic drugs. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

**JHU-083**, a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a potent anti-cancer agent by targeting the metabolic plasticity of tumor cells.[1][2][3] Unlike more targeted inhibitors, **JHU-083** blocks multiple enzymes that utilize glutamine, leading to a comprehensive shutdown of glutamine-dependent metabolic pathways.[4] This guide compares the effects of **JHU-083** with other metabolic drugs, primarily focusing on the glutaminase inhibitor CB-839 (Telaglenastat) and the parent compound DON, to provide a clear understanding of their distinct and overlapping mechanisms of action.

# **Comparative Analysis of Metabolic Reprogramming**

The metabolic reprogramming induced by **JHU-083**, CB-839, and DON, while all targeting glutamine metabolism, exhibits significant differences in their breadth and downstream consequences. **JHU-083**'s broad action impacts not only glutaminolysis but also de novo purine and pyrimidine synthesis, leading to a more profound disruption of cancer cell metabolism.[5][6][7] In contrast, CB-839 specifically inhibits glutaminase 1 (GLS1), the enzyme that converts glutamine to glutamate, thereby primarily affecting the tricarboxylic acid (TCA) cycle and glutathione synthesis.[8][9][10]



## **Quantitative Effects on Cellular Metabolism**

The following table summarizes the quantitative effects of **JHU-083** and CB-839 on key metabolic parameters in various cancer cell lines.



| Parameter                | Drug                                    | Cell Line(s)                                                       | Effect                                       | Reference(s) |
|--------------------------|-----------------------------------------|--------------------------------------------------------------------|----------------------------------------------|--------------|
| Cell Viability<br>(IC50) | JHU-083                                 | Glioma (BT142,<br>Br23c)                                           | Effective inhibition                         | [5]          |
| CB-839                   | Prostate Cancer<br>(LNCaP, PC-3)        | IC50: < 0.1 μM -<br>2 μM                                           | [11]                                         |              |
| CB-839                   | Colorectal<br>Cancer (HT29,<br>SW480)   | HT29 more sensitive                                                | [12]                                         | _            |
| CB-839                   | Lung Cancer                             | IC50: 10 - 90 nM                                                   | [13]                                         |              |
| Metabolite<br>Levels     | JHU-083                                 | Glioma (BT142,<br>Br23c)                                           | Reduced ATP, Glutamate, Lactate, Glutathione | [5][13]      |
| CB-839                   | Glioblastoma<br>(T98G, LN229,<br>U87MG) | Decreased Glutamate, α- Ketoglutarate, Fumarate, Malate, Aspartate | [10]                                         |              |
| CB-839                   | Glioblastoma<br>(T98G, LN229)           | Decreased Uridine Monophosphate (UMP)                              | [10]                                         |              |
| CB-839                   | Glioblastoma<br>(T98G, LN229,<br>U87MG) | Increased<br>Inosine<br>Monophosphate<br>(IMP), AICAR              | [10]                                         |              |
| Signaling<br>Pathways    | JHU-083                                 | Glioma                                                             | Disrupted mTOR signaling                     | [1][5][14]   |
| JHU-083                  | Prostate and<br>Bladder Cancer          | Induced TNF,<br>proinflammatory,<br>and mTORC1                     | [9][15]                                      |              |



|                      |                                        | signaling in<br>TAMs                                     |                                     |     |
|----------------------|----------------------------------------|----------------------------------------------------------|-------------------------------------|-----|
| JHU-083              | Urologic Tumors                        | Reduced HIF-1α,<br>c-MYC<br>phosphorylation              | [9][15]                             |     |
| Tumor Growth in vivo | JHU-083                                | Glioma<br>(Orthotopic)                                   | Extended<br>survival at 25<br>mg/kg | [5] |
| JHU-083              | Colon Cancer,<br>Lymphoma,<br>Melanoma | Significantly reduced tumor growth and improved survival | [2][16]                             |     |
| DON                  | MYC-expressing<br>AT/RT                | Extended<br>median survival<br>from 21 to 36<br>days     | [17]                                | _   |
| CB-839               | Prostate Cancer<br>Xenografts          | Treatment response observed                              | [11]                                |     |

# **Signaling Pathways and Mechanisms of Action**

The distinct mechanisms of **JHU-083** and CB-839 lead to different downstream effects on cellular signaling and the tumor microenvironment.

### JHU-083: Broad-Spectrum Glutamine Antagonism

**JHU-083** acts as a pan-inhibitor of glutamine-utilizing enzymes. This broad inhibition leads to a global shutdown of glutamine metabolism, affecting multiple critical pathways for cancer cell survival and proliferation.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 3. Targeting Glutamine Metabolism to Enhance Immunoprevention of EGFR-Driven Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. CB-839 induces reversible dormancy in lung tumor-cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine
   Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers -



PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This new drug could slow tumor growth, beat cancer [knowridge.com]
- 17. hopkinsmedicine.org [hopkinsmedicine.org]
- To cite this document: BenchChem. [JHU-083 and Competing Metabolic Drugs: A
   Comparative Analysis of Induced Metabolic Reprogramming]. BenchChem, [2025]. [Online
   PDF]. Available at: [https://www.benchchem.com/product/b608189#comparing-the metabolic-reprogramming-induced-by-jhu-083-and-other-metabolic-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com